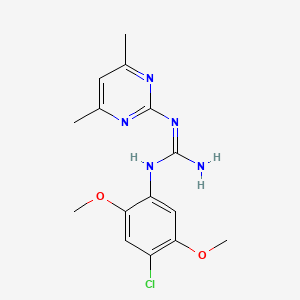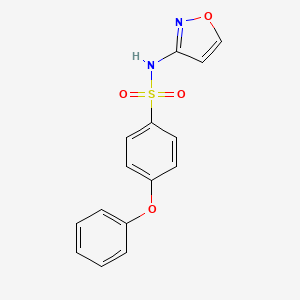![molecular formula C16H19NO3 B5436548 ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate](/img/structure/B5436548.png)
ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate, also known as ethyl ferulate, is a natural phenolic compound found in various plants, including rice, wheat, and oats. It has been widely studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.
Wirkmechanismus
The exact mechanism of action of ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate ferulate is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation.
Biochemical and physiological effects:
Ethyl ferulate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce lipid peroxidation, which can help protect against cardiovascular disease. Additionally, it has been shown to have anti-cancer effects, including the ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate ferulate in lab experiments is its relatively low toxicity. It has been shown to be safe for use in animals and humans at therapeutic doses. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate ferulate. One area of interest is its potential use as a natural preservative in food and cosmetic products. Additionally, it may have applications in the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
Ethyl ferulate can be synthesized through the esterification of ferulic acid with ethanol. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and occurs under reflux conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl ferulate has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress and prevent damage to DNA. Additionally, it has been found to have anti-inflammatory effects, which may help reduce the risk of chronic diseases such as cancer and cardiovascular disease.
Eigenschaften
IUPAC Name |
ethyl (2E,4E)-2-acetyl-5-(N-methylanilino)penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-4-20-16(19)15(13(2)18)11-8-12-17(3)14-9-6-5-7-10-14/h5-12H,4H2,1-3H3/b12-8+,15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLYUXFQALYJLE-HRVWGNOLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C)C1=CC=CC=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/N(C)C1=CC=CC=C1)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5436465.png)

![methyl 3-{2-[1-(5-chloro-2-thienyl)ethylidene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5436486.png)

![1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5436511.png)
![1-[3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5436514.png)
![1-acetyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5436516.png)
![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5436521.png)
![2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5436523.png)
![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5436527.png)
![4-methyl-5-(2-{2-[2-methyl-4-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-1,3-thiazole](/img/structure/B5436540.png)
![N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5436546.png)
![1-[(cyclopentylamino)carbonyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5436552.png)
